2,7-Dimethyl-1,4-oxazepane
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Overview
Description
2,7-Dimethyl-1,4-oxazepane is a heterocyclic compound with the molecular formula C7H15NO It belongs to the class of oxazepanes, which are seven-membered rings containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C has been reported to yield oxazepane derivatives . Another method involves the use of N-propargylamines, which undergo cyclization to form the oxazepane core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. Industrial production would likely involve continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.
Reduction: Reduction reactions can convert oxazepane derivatives into more saturated compounds.
Substitution: The nitrogen and oxygen atoms in the ring can participate in substitution reactions, leading to the formation of various substituted oxazepanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dioxane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while substitution reactions can produce a variety of substituted oxazepanes with different functional groups.
Scientific Research Applications
2,7-Dimethyl-1,4-oxazepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-1,4-oxazepane involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. For example, oxazepane derivatives have been shown to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: Another seven-membered ring compound containing nitrogen atoms.
1,4-Oxazepane: Similar to 2,7-Dimethyl-1,4-oxazepane but without the methyl groups.
Dibenzo[b,f][1,4]oxazepine: A more complex oxazepane derivative with additional benzene rings.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 2 and 7 can affect the compound’s steric and electronic properties, making it distinct from other oxazepane derivatives .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,7-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-8-5-7(2)9-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
ILHDWFNCSJCYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC(O1)C |
Origin of Product |
United States |
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